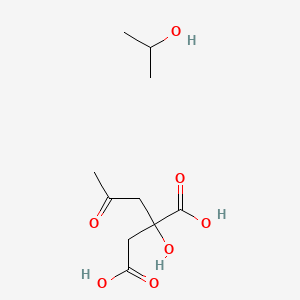

Isopropyl citrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

39413-05-3 |

|---|---|

Molecular Formula |

C9H16O8 |

Molecular Weight |

252.22 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylic acid;propan-2-ol |

InChI |

InChI=1S/C6H8O7.C3H8O/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-3(2)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-4H,1-2H3 |

InChI Key |

KXVQHPCFHYDLRQ-UHFFFAOYSA-N |

SMILES |

CC(C)O.CC(=O)CC(CC(=O)O)(C(=O)O)O |

Canonical SMILES |

CC(C)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Monoisopropyl Citrate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, analysis, and potential research applications of monoisopropyl citrate. Due to the limited availability of specific academic literature on monothis compound, this guide synthesizes information from patents, studies on analogous citric acid esters, and the broader field of citrate chemistry to present a thorough and practical resource.

Introduction to Monothis compound

Monothis compound is the monoester of citric acid and isopropanol. As a derivative of the ubiquitous natural product citric acid, it is a compound of interest for various applications owing to its potential biocompatibility, biodegradability, and functional chemical properties. The presence of two free carboxylic acid groups and a hydroxyl group, in addition to the ester, imparts unique characteristics that make it a candidate for use as a chelating agent, antioxidant, and a building block for more complex molecules in drug delivery and materials science. The primary challenge in its utilization lies in its selective synthesis to avoid the formation of di- and trithis compound.

Synthesis of Monothis compound

The synthesis of monothis compound requires a selective esterification of one of the three carboxylic acid groups of citric acid. Traditional acid-catalyzed esterification often leads to a mixture of mono-, di-, and triesters. Therefore, more specialized methods are required for selective synthesis.

Experimental Protocol: Selective Synthesis using a Coupling Agent

This protocol is adapted from patent literature describing the selective synthesis of citric acid monoesters, offering a high degree of selectivity under mild conditions.

Materials:

-

Citric acid (anhydrous)

-

Isopropanol (anhydrous)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS) or N-hydroxyphthalimide

-

Acetonitrile or Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser (optional, for temperature control)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a clean, dry round-bottom flask, dissolve citric acid (1 equivalent) and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) and stir at room temperature for 30 minutes. This step forms an activated ester of citric acid.

-

Slowly add anhydrous isopropanol (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted citric acid and NHS.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to isolate monothis compound from any di- or tri-ester byproducts.

Alternative Method: Boric Acid Catalyzed Selective Esterification

An alternative patented method utilizes boric acid as a catalyst, which is proposed to act as a protecting group for the tertiary carboxylic acid, thereby favoring the formation of the asymmetric monoester.

Procedure Outline:

-

React citric acid with isopropanol in the presence of boric acid.

-

The reaction can be carried out with or without a solvent. If a solvent is used, one that forms an azeotrope with water (e.g., toluene) can help drive the reaction to completion.

-

After the reaction, the boric acid and any unreacted citric acid can be removed by aqueous extraction or filtration.

-

The crude monothis compound can be further purified by recrystallization or column chromatography.

Analytical Methods for Characterization and Quantification

Accurate characterization and quantification are crucial to ensure the purity of the synthesized monothis compound and to study its applications.

Gas Chromatography (GC)

A robust method for the separation and quantification of mono-, di-, and triisopropyl citrates involves gas chromatography.[1]

Experimental Protocol: GC Analysis

-

Sample Preparation:

-

For non-aqueous samples, dissolve a known amount in a suitable solvent like hexane.

-

For aqueous samples, perform a liquid-liquid extraction with a solvent such as ethyl acetate under acidic conditions.

-

Evaporate the solvent and reconstitute the residue in hexane.

-

-

Derivatization: The free carboxylic acid groups of the citrate esters need to be methylated for GC analysis. This can be achieved by reacting the sample with diazomethane.

-

GC Conditions:

-

Column: A capillary column suitable for ester analysis (e.g., a polar-phase column).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all three esters.

-

Detector: Flame Ionization Detector (FID).

-

-

Quantification: Use external or internal standards of purified mono-, di-, and trithis compound for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to analyze monothis compound without derivatization.

HPLC Conditions (Representative)

| Parameter | Condition |

| Column | C18 reverse-phase or a mixed-mode column |

| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer at low pH) and an organic solvent (e.g., acetonitrile or methanol) |

| Detector | UV detector at a low wavelength (e.g., 210 nm) or a mass spectrometer (LC-MS) for higher specificity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Research Applications of Monothis compound

While specific, in-depth studies on monothis compound are limited, its chemical structure suggests several promising research applications based on the known properties of citric acid and its derivatives.

Chelating Agent for Heavy Metal Remediation

Citric acid is a well-known chelating agent for various metal ions.[2] Monothis compound, retaining two free carboxylic acid groups and a hydroxyl group, is expected to exhibit similar properties.

Potential Research Areas:

-

Environmental Remediation: Studying the efficacy of monothis compound in removing heavy metals like lead, cadmium, and copper from contaminated soil and water.[3][4]

-

Industrial Applications: Use as a chelating agent in industrial processes to prevent metal-catalyzed degradation of products.

Quantitative Data on Chelation by Citrate (for reference)

| Heavy Metal | Chelating Agent | Removal Efficiency (%) | Reference Conditions |

| Lead (Pb) | Citric Acid | ~70-90% | Soil washing, dependent on pH and concentration |

| Cadmium (Cd) | Citric Acid | ~40-60% | Soil washing, dependent on pH and concentration |

| Copper (Cu) | Citric Acid | ~60-80% | Soil washing, dependent on pH and concentration |

Antioxidant Properties

Citrate and its esters have been shown to possess antioxidant properties, primarily through the chelation of pro-oxidant metal ions like iron.[5]

Experimental Protocol: Iron Chelation Assay

-

Prepare solutions of monothis compound at various concentrations.

-

Use a ferrozine-based assay to determine the iron (II) chelating activity.

-

In the presence of a chelating agent, the formation of the ferrozine-Fe(II) complex is disrupted, leading to a decrease in absorbance at 562 nm.

-

The percentage of iron chelation can be calculated and compared to a standard chelator like EDTA.

Antioxidant Activity Assays

| Assay | Principle |

| DPPH Radical Scavenging | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[6][7][8] |

| ABTS Radical Scavenging | Measures the ability of the compound to scavenge the ABTS radical cation.[6][7][8] |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.[7] |

Role in Drug Delivery and Biomaterials

Citrate-based polymers are extensively researched for biomedical applications due to their biocompatibility and biodegradability. Monothis compound can serve as a monomer or a modifying agent in the synthesis of such polymers.

Potential Applications:

-

Monomer for Polyester Synthesis: The free carboxylic acid and hydroxyl groups can be used in polycondensation reactions to create biodegradable polyesters for drug delivery vehicles or tissue engineering scaffolds.

-

Surface Modification of Nanoparticles: The citrate moiety can be used to functionalize the surface of nanoparticles, providing a hydrophilic and biocompatible coating, and offering sites for further conjugation of targeting ligands or drugs.

Visualizations

Synthesis Pathway of Monothis compound

Caption: Synthesis of monothis compound via an activated ester intermediate.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis of monothis compound.

Chelation Mechanism

Caption: Chelation of a heavy metal ion by monothis compound.

Conclusion

Monothis compound is a promising compound for various research applications, leveraging the inherent properties of citric acid in a mono-esterified form. While direct research on this specific molecule is not abundant, established methods for the selective synthesis of citric acid monoesters provide a clear path for its preparation. Its potential as a chelating agent, antioxidant, and a component in biomaterials warrants further investigation. The analytical and experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, purify, and explore the applications of monothis compound in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Triisopropyl Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropyl citrate (TIPC) is a triester of citric acid and isopropanol, recognized for its utility as a non-toxic plasticizer, solvent, and emollient.[1][2][3] Its favorable safety profile and versatile properties have led to its application in various industries, including pharmaceuticals, cosmetics, and food.[1][3][4] In the pharmaceutical sector, it serves as an excipient in drug formulations, particularly in coatings for tablets and capsules, to modify drug release profiles. This technical guide provides an in-depth overview of the core physicochemical properties of trithis compound, methodologies for their determination, and a summary of its synthesis.

Physicochemical Properties

The fundamental chemical and physical characteristics of trithis compound are summarized in the table below. It is important to note that some of the presented data are predicted or estimated values.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₆O₇ | [1][4][5] |

| Molecular Weight | 318.36 g/mol | [1][4][5] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | Approximately 250 °C to 339.71 °C (Predicted/Estimated) | [1][2][5][6] |

| Melting Point | 14.85 °C (Estimated) | [6] |

| Density | Approximately 1.03 to 1.116 g/cm³ (Predicted) | [1][5] |

| Solubility in Water | 1368 mg/L at 25 °C (Estimated) | [2][6] |

| Solubility in Organic Solvents | Soluble in ethanol and acetone | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.35250 to 2.535 (Estimated) | [2][5][6] |

| Vapor Pressure | 1.03E-005 mm Hg at 25 °C (Estimated) | [6] |

| Henry's Law Constant | 1.50E-009 atm-m³/mole (Estimated) | [6] |

| CAS Number | 74592-76-0 | [1][4][5] |

| IUPAC Name | tripropan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate | [1][4] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid substance like trithis compound can be determined using a distillation method. A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure is recorded as the boiling point. For higher accuracy, this is typically performed under controlled pressure conditions.

Determination of Density

The density of liquid trithis compound can be measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

Determination of Solubility

The solubility of trithis compound in water and organic solvents can be determined by the shake-flask method. An excess amount of trithis compound is added to a known volume of the solvent in a flask. The mixture is then agitated at a constant temperature for a prolonged period to ensure equilibrium is reached. Subsequently, the concentration of trithis compound in the saturated solution is measured using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of the Octanol-Water Partition Coefficient (LogP)

The LogP value, which indicates the lipophilicity of a compound, can be determined using the shake-flask method. A solution of trithis compound is prepared in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of trithis compound in each phase is determined. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis of Trithis compound

Trithis compound is synthesized via the esterification of citric acid with isopropanol.[1] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water, a byproduct of the reaction.[1]

General Synthesis Workflow

Caption: Synthesis workflow for trithis compound.

Applications in Research and Drug Development

Trithis compound's properties make it a valuable component in various applications within the pharmaceutical and research sectors.

Caption: Key applications of trithis compound.

Stability and Degradation

Trithis compound generally exhibits good thermal stability.[1] However, like other esters, it can undergo hydrolysis back to citric acid and isopropanol in the presence of strong acids or bases and water.[1] Photochemical degradation of citrate-containing solutions, especially in the presence of trace metals, can lead to the formation of reactive species.[7] Therefore, storage in well-sealed containers, protected from light and extreme pH conditions, is recommended.

Conclusion

Trithis compound is a versatile compound with a range of applications stemming from its favorable physicochemical properties. This guide provides a foundational understanding of these properties for researchers, scientists, and drug development professionals. While many of the specific values are estimated, they offer a reliable basis for formulation development and further experimental investigation. The synthesis via esterification is a straightforward process, and its applications continue to be explored in various scientific and industrial fields.

References

- 1. Buy Trithis compound (EVT-413532) | 74592-76-0 [evitachem.com]

- 2. trithis compound, 74592-76-0 [thegoodscentscompany.com]

- 3. CAS 39413-05-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Trithis compound | C15H26O7 | CID 9905074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trithis compound|lookchem [lookchem.com]

- 6. EPI System Information for trithis compound 74592-76-0 [thegoodscentscompany.com]

- 7. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Isopropyl Citrate as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl citrate is a well-established antioxidant primarily utilized in the food and cosmetic industries. Its principal mechanism of action is not as a classical radical scavenger but as a sequestrant or chelating agent. By binding metal ions, particularly transition metals like iron and copper, this compound effectively inhibits their ability to catalyze oxidative reactions, thereby preventing the degradation of fats, oils, and other susceptible molecules. This technical guide provides a detailed examination of this mechanism, outlines relevant experimental protocols for assessing its antioxidant and chelating activity, and presents a logical framework for understanding its function. While specific quantitative data for this compound's antioxidant capacity is not extensively available in public literature, this guide offers the foundational knowledge and methodologies required for its evaluation.

Core Mechanism of Action: Metal Ion Chelation

The primary role of this compound as an antioxidant stems from its function as a chelating agent.[1] Oxidation in many systems, particularly those containing lipids, is often initiated and propagated by the presence of metal ions. These ions can participate in redox cycling, leading to the formation of highly reactive free radicals.

The citrate moiety of the this compound molecule is the active component in this process. Citric acid is a tricarboxylic acid with a hydroxyl group, providing multiple binding sites for metal ions.[1] The esterification with isopropyl alcohol makes the molecule more soluble in fats and oils, which are common environments where metal-catalyzed oxidation occurs.[2]

The chelation process involves the formation of coordinate bonds between the metal ion and the oxygen atoms of the carboxyl and hydroxyl groups of the citrate. This sequesters the metal ion, rendering it chemically inert in oxidation reactions.

Below is a diagram illustrating the conceptual workflow of this compound's primary antioxidant mechanism.

Caption: Logical workflow of this compound's antioxidant action.

Secondary Antioxidant Mechanisms

While chelation is the dominant mechanism, the citrate molecule itself may possess some inherent, albeit weaker, radical scavenging capabilities. The hydroxyl and carboxyl groups could potentially donate a hydrogen atom to a free radical, thus neutralizing it. However, this is considered a minor contribution to its overall antioxidant effect compared to its potent chelating action.

Quantitative Data on Antioxidant Activity

A comprehensive search of scientific literature did not yield specific quantitative data for the antioxidant activity of this compound, such as IC50 values from DPPH or ABTS assays. This is likely because its primary function is not radical scavenging, and thus, it is not typically evaluated by these methods. The effectiveness of a chelating agent is more commonly assessed by its ability to inhibit metal-catalyzed oxidation in a specific system.

For the purpose of comparison and to provide a framework for potential future studies, the following table summarizes common antioxidant assays and the type of data they generate.

| Assay Method | Principle | Typical Data Output | Relevance to this compound |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. | IC50 value: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. | Low direct relevance, as this assay does not measure chelating ability. May show weak activity. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay | Measures the ability of an antioxidant to donate an electron to the pre-formed ABTS radical cation, causing a color change. | Trolox Equivalent Antioxidant Capacity (TEAC): The concentration of Trolox with equivalent antioxidant activity. IC50 value. | Similar to DPPH, it primarily measures radical scavenging and is less relevant for a chelating agent. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | FRAP value: Expressed as Fe²⁺ equivalents. | More relevant as it measures the reducing potential, which can be related to the chelation of iron ions. |

| Metal Chelating Activity Assay | Measures the ability of a compound to compete with a chelating indicator (e.g., ferrozine) for a metal ion (e.g., Fe²⁺). | % Chelating Activity: The percentage of metal ions chelated by the compound. IC50 value: The concentration required to chelate 50% of the metal ions. | High direct relevance. This is the most appropriate assay to quantify the primary mechanism of action of this compound. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that can be adapted to evaluate the antioxidant and chelating properties of this compound.

DPPH Radical Scavenging Assay

Objective: To assess the hydrogen-donating ability of this compound.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent (e.g., ethanol or methanol).

-

Sample Preparation: Prepare a series of concentrations of this compound in the same solvent.

-

Reaction: In a 96-well plate or cuvettes, mix a volume of the DPPH solution with a volume of each this compound concentration (e.g., 100 µL of DPPH solution with 100 µL of sample). A control containing the solvent instead of the sample is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Below is a diagram illustrating the experimental workflow for the DPPH assay.

Caption: Experimental workflow for the DPPH assay.

Metal Chelating Activity Assay (Ferrozine Assay)

Objective: To determine the Fe²⁺ chelating activity of this compound.

Methodology:

-

Sample Preparation: Prepare a series of concentrations of this compound in a suitable buffer (e.g., methanol or water).

-

Reaction Initiation: To a specific volume of each this compound concentration, add a solution of FeCl₂ (e.g., 2 mM).

-

Chelation Reaction: Allow the mixture to incubate for a short period (e.g., 5 minutes) for the chelation reaction to occur.

-

Indicator Addition: Add a solution of ferrozine (e.g., 5 mM). Ferrozine will bind to any Fe²⁺ that has not been chelated by the this compound, forming a colored complex.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 10 minutes).

-

Measurement: Measure the absorbance of the ferrozine-Fe²⁺ complex at its wavelength of maximum absorbance (typically around 562 nm). A control is prepared using the solvent instead of the sample.

-

Calculation: The percentage of chelating activity is calculated using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of chelating activity against the concentration of this compound.

Below is a diagram illustrating the experimental workflow for the metal chelating assay.

Caption: Experimental workflow for the metal chelating assay.

Signaling Pathways

While some studies have indicated that citrate can influence cellular redox signaling pathways, such as upregulating free radical scavenging proteins through PPARγ, this is typically observed in biological systems where citrate is a metabolic intermediate.[3] For the application of this compound as a direct additive to foods and cosmetics, its antioxidant function is overwhelmingly dominated by its chemical property as a chelating agent, which does not involve complex biological signaling pathways. The primary interaction is a direct chemical sequestration of metal ions.

Conclusion

The mechanism of action of this compound as an antioxidant is primarily and potently that of a metal ion chelator. Its structure, featuring the citrate moiety for metal binding and isopropyl esters for lipid solubility, makes it highly effective at preventing metal-catalyzed oxidation in a variety of products. While it may possess weak radical scavenging abilities, its main contribution to oxidative stability is through the sequestration of pro-oxidant metal ions. The experimental protocols provided in this guide offer a framework for the quantitative evaluation of its chelating efficacy, which is the most relevant measure of its antioxidant function. For researchers and professionals in drug development and other fields, understanding this targeted mechanism is crucial for its appropriate and effective application.

References

Isopropyl Citrate: A Technical Guide to its Role in Metal Ion Chelation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl citrate, a mixture of mono-, di-, and triisopropyl esters of citric acid, serves as a versatile sequestrant and antioxidant in various industrial applications, including food, cosmetics, and pharmaceuticals. Its efficacy as an antioxidant is intrinsically linked to its ability to chelate metal ions, which are often catalysts for oxidative degradation processes. This technical guide provides an in-depth exploration of the core mechanisms of metal ion chelation by this compound, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying chemical and procedural concepts.

Introduction to this compound and Metal Ion Chelation

This compound is synthesized through the esterification of citric acid with isopropanol. This process yields a mixture of esters that retain the fundamental chelating properties of the parent citric acid molecule. The presence of carboxyl and hydroxyl groups in the citrate moiety allows for the formation of stable coordinate bonds with a variety of metal ions. This sequestration of metal ions is a critical function, as free metal ions, particularly transition metals like iron and copper, can participate in redox cycling and catalyze the formation of reactive oxygen species (ROS), leading to the oxidative deterioration of lipids, proteins, and other organic molecules. By chelating these metal ions, this compound effectively inactivates their catalytic activity, thereby preventing or retarding oxidative processes.

Mechanism of Metal Ion Chelation

The chelation of metal ions by this compound involves the formation of a coordination complex. The citrate ligand is polydentate, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. The primary binding sites are the oxygen atoms of the carboxylate groups and the hydroxyl group. The formation of these multi-point attachments results in a stable, ring-like structure known as a chelate.

The stability of the metal-isopropyl citrate complex is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the medium (which affects the protonation state of the carboxyl and hydroxyl groups), and the presence of competing ligands.

Quantitative Data on Metal Ion Chelation

The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K) or formation constant (log β). A higher value indicates a more stable complex. While extensive data for this compound is not widely published, a key study determined the dissociation and stability constants for (RS)-1-isopropyl dihydrogen citrate with several divalent metal ions using potentiometry.

Table 1: Stability Constants of (RS)-1-Isopropyl Dihydrogen Citrate Metal Complexes

| Metal Ion | Log K₁ | Log K₂ |

| Cu(II) | 3.5 | 2.8 |

| Ca(II) | 2.1 | - |

| Zn(II) | 2.7 | 2.2 |

Note: Data extrapolated from a study on (RS)-1-isopropyl dihydrogen citrate. The stability constants for the complete mixture of this compound esters may vary.

Experimental Protocols for Characterizing Metal Ion Chelation

A variety of analytical techniques can be employed to characterize the chelation of metal ions by this compound. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Objective: To determine the stepwise stability constants of metal-isopropyl citrate complexes.

Materials:

-

This compound solution of known concentration

-

Metal salt solution (e.g., CuSO₄, CaCl₂, ZnCl₂) of known concentration

-

Standardized strong base (e.g., NaOH) solution

-

Inert electrolyte (e.g., KNO₃) to maintain constant ionic strength

-

pH meter with a combination glass electrode

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Calibrate the pH electrode using standard buffer solutions.

-

Prepare a solution containing a known concentration of this compound and the inert electrolyte in the reaction vessel.

-

Titrate this solution with the standardized strong base, recording the pH after each addition. This determines the protonation constants of this compound.

-

Prepare a second solution containing the same concentrations of this compound and inert electrolyte, plus a known concentration of the metal salt.

-

Titrate this solution with the same standardized strong base, again recording the pH after each addition.

-

The difference between the two titration curves is used to calculate the formation function (ñ), which is the average number of ligands bound per metal ion.

-

The stability constants are then determined by solving a series of equations relating ñ, the free ligand concentration, and the stability constants, often with the aid of specialized software.

Workflow for Potentiometric Titration

UV-Visible Spectrophotometry (Job's Method of Continuous Variation)

Job's method is used to determine the stoichiometry of a metal-ligand complex.

Objective: To determine the molar ratio of this compound to a metal ion in the formed complex.

Materials:

-

Equimolar stock solutions of this compound and a metal salt that forms a colored complex (e.g., FeCl₃).

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the metal ranges from 0 to 1 in increments of 0.1.

-

Allow the solutions to equilibrate.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex.

-

Plot the absorbance versus the mole fraction of the ligand (this compound).

-

The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

Navigating the Environmental Profile of Isopropyl Citrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biodegradability and environmental impact of isopropyl citrate. Due to a notable lack of direct experimental data for this compound, this document leverages a read-across approach, utilizing data from structurally similar citrate esters, namely triethyl citrate and acetyl tributyl citrate, alongside established scientific principles and predictive models. This guide aims to offer a comprehensive understanding for environmental risk assessment and sustainable product development.

Chemical Identity and Composition

This compound is the ester of citric acid and isopropanol. Commercially, it is available as a mixture of mono-, di-, and tri-isopropyl esters of citric acid. The composition of these commercial mixtures can vary.

Table 1: Composition of Commercial this compound

| Component | Composition Range 1 | Composition Range 2 |

| Monothis compound | 65 - 80% | ~27% |

| Dithis compound | 15 - 30% | ~9% |

| Trithis compound | 5 - 10% | ~2% |

| Other components | N/A | ~62% mono- and diglycerides |

Biodegradability Assessment

The primary mechanism of biodegradation is expected to be the enzymatic hydrolysis of the ester bonds, releasing citric acid and isopropanol. Both of these hydrolysis products are well-known to be readily biodegradable.

Predicted Biodegradation Pathway

The following diagram illustrates the predicted initial step in the biodegradation of mono-, di-, and tri-isopropyl citrate, which is the hydrolysis of the ester linkages.

Biodegradability of Analogue Substances

The following table summarizes the available biodegradability data for structurally similar citrate esters. The data consistently indicate that these citrate esters are readily biodegradable.

Table 2: Ready Biodegradability Data of Analogue Citrate Esters

| Substance | Test Guideline | Result | Conclusion |

| Triethyl Citrate | OECD 301B | >60% in 10 days | Readily biodegradable |

| Acetyl Tributyl Citrate | Japanese MITI Test (similar to OECD 301C) | 82% of ThOD in 4 weeks | Readily biodegradable |

Source:[3]

Environmental Fate

The environmental fate of a substance is determined by its mobility, persistence, and potential for bioaccumulation.

Soil Adsorption and Mobility

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A low Koc value suggests high mobility, while a high Koc value indicates a tendency to adsorb to soil particles and be less mobile.

Table 3: Soil Adsorption Coefficient (Koc) of Analogue Citrate Esters

| Substance | Log Kow | Estimated Koc | Mobility Classification |

| Triethyl Citrate | ~1.16 | ~20 | Very High Mobility |

| Acetyl Tributyl Citrate | 4.90 | ~3280 | Slight Mobility |

Based on the data from these analogues, it can be inferred that the mobility of this compound esters will depend on the degree of esterification. Mono- and di-isopropyl citrate, being more polar, are expected to have higher mobility, while tri-isopropyl citrate will likely be less mobile.

Ecotoxicity Profile

The ecotoxicity of this compound has not been extensively studied. However, data from analogue substances suggest a low potential for aquatic toxicity.

Table 4: Aquatic Ecotoxicity Data of Analogue Citrate Esters

| Substance | Organism | Test Duration | Endpoint | Value (mg/L) |

| Triethyl Citrate | Fish (Lepomis macrochirus) | 96 h | LC50 | 38 - 59 |

| Aquatic Invertebrates (Daphnia magna) | 48 h | EC50 | >100 | |

| Algae | 72 h | ErC50 | >100 | |

| Acetyl Tributyl Citrate | Fish (Lepomis macrochirus) | 96 h | LC50 | 38 - 60 |

| Aquatic Invertebrates (Daphnia magna) | 48 h | EC50 | 7.8 | |

| Algae | 72 h | EC50 (biomass) | 11.5 | |

| Algae | 72 h | EC50 (growth rate) | 74.4 |

Standard Experimental Protocol: OECD 301F for Ready Biodegradability

The OECD 301F Manometric Respirometry Test is a standard method to assess the ready biodegradability of chemical substances.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated under aerobic conditions. The consumption of oxygen is measured by a manometric device over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to determine the percentage of biodegradation.

Key Experimental Parameters:

-

Test Substance Concentration: Typically 100 mg/L.

-

Inoculum: Activated sludge from a sewage treatment plant, at a concentration of approximately 30 mg/L solids.

-

Temperature: 20 ± 1 °C.

-

Duration: 28 days.

-

Controls:

-

Blank control (inoculum only) to measure endogenous respiration.

-

Reference control (a readily biodegradable substance like sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control (test substance + reference substance) to check for inhibitory effects of the test substance on the microbial population.

-

-

Pass Criteria for Ready Biodegradability: ≥ 60% of ThOD is reached within a 10-day window, which itself is within the 28-day test period.

Experimental Workflow for OECD 301F

Environmental Risk Assessment Workflow

Given the data gaps for this compound, a logical workflow for its environmental risk assessment would involve a combination of analogue data, predictive models, and, if necessary, targeted experimental testing.

Conclusion

While direct experimental data on the biodegradability and environmental impact of this compound are limited, a weight-of-evidence approach using data from structurally similar citrate esters and an understanding of its likely hydrolysis products strongly suggests a favorable environmental profile. This compound is expected to be readily biodegradable and to exhibit low aquatic toxicity. Its mobility in soil is likely to vary depending on the degree of esterification of the specific components in the commercial mixture. For a definitive environmental risk assessment, further experimental studies following standardized guidelines would be beneficial.

References

A Comprehensive Technical Guide to the Solubility of Isopropyl Citrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of isopropyl citrate in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document combines qualitative information, data inferred from similar citrate esters, and standardized experimental protocols to serve as a valuable resource for laboratory and development work.

Introduction to this compound

This compound, predominantly in its tri-ester form (trithis compound), is a versatile organic compound utilized across various industries, including pharmaceuticals, food and beverage, and cosmetics. Its function as a plasticizer, solvent, and emulsifier is intrinsically linked to its solubility profile in different media. Understanding its behavior in organic solvents is critical for formulation development, chemical synthesis, and purification processes.

Physical and Chemical Properties

A foundational understanding of this compound's properties is essential for interpreting its solubility.

| Property | Value |

| Molecular Formula | C₁₅H₂₆O₇ |

| Molecular Weight | 318.36 g/mol |

| Appearance | Colorless, oily liquid |

| Boiling Point | Approximately 250 °C |

| Density | Approximately 1.03 g/cm³ |

Solubility of this compound in Organic Solvents

Direct quantitative solubility data for this compound is not widely available. However, based on its chemical structure and information on similar citrate esters like triethyl citrate and tributyl citrate, a qualitative and inferred solubility profile can be presented. This compound is generally described as being soluble in many common organic solvents.[1]

Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents at Ambient Temperature (Approx. 25°C)

| Solvent Class | Solvent | IUPAC Name | Solubility |

| Alcohols | Ethanol | Ethanol | Miscible/Very Soluble |

| Methanol | Methanol | Miscible/Very Soluble | |

| Isopropanol | Propan-2-ol | Miscible/Very Soluble | |

| Ketones | Acetone | Propan-2-one | Miscible/Very Soluble |

| Esters | Ethyl Acetate | Ethyl ethanoate | Soluble |

| Aromatic Hydrocarbons | Toluene | Toluene | Soluble |

| Chlorinated Solvents | Dichloromethane | Dichloromethane | Soluble |

| Ethers | Diethyl Ether | Ethoxyethane | Soluble |

| Non-polar Solvents | Hexane | Hexane | Sparingly Soluble/Insoluble |

| Aqueous | Water | Water | Less Soluble/Slightly Soluble |

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Very Soluble" and "Soluble" are qualitative terms indicating a high degree of dissolution. The solubility in non-polar solvents like hexane is expected to be lower due to the polar nature of the citrate ester.

Experimental Protocol for Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, adapted from the widely used "shake-flask" or equilibrium solubility method.

Principle

An excess amount of this compound is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of this compound in the solvent is determined analytically.

Materials and Apparatus

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., UV or RI)

Procedure

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound and transfer it to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to the container.

-

-

Equilibration:

-

Place the container in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, remove the container from the shaker and allow it to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved this compound to settle.

-

For enhanced separation, centrifuge the sample at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, pre-weighed vial. The filter material should be chemically compatible with the solvent.

-

-

Analysis:

-

Accurately weigh the filtered sample.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the sample and the calibration standards using a suitable analytical technique, such as GC-FID or HPLC.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL (g/100mL) or other desired units based on the measured concentration and the density of the solvent if necessary.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is influenced by several interrelated factors. The diagram below outlines these relationships.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains a gap in readily available literature, this guide provides a robust framework for researchers and professionals. By understanding its qualitative solubility profile, leveraging data from analogous compounds, and employing standardized experimental protocols, scientists can effectively work with this compound in various solvent systems. The provided workflow and logical diagrams offer a clear visual representation of the processes and factors involved in determining and understanding its solubility. Further empirical studies are encouraged to populate a comprehensive quantitative database for this important compound.

References

Isopropyl Citrate: A Technical Guide to its Molecular Structure and Chemical Formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl citrate, a versatile compound utilized across the pharmaceutical, cosmetic, and food industries, is not a single molecular entity but rather a mixture of mono-, di-, and tri-isopropyl esters of citric acid. This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of these esters. It details generalized experimental protocols for their synthesis via Fischer esterification and outlines analytical methodologies for their characterization and quantification, primarily focusing on spectroscopic and chromatographic techniques. This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.

Introduction

This compound is the product of the esterification of citric acid with isopropanol. Commercially, it is available as a mixture whose composition can vary, but typically consists of monothis compound, dithis compound, and trithis compound. The degree of esterification significantly influences the physicochemical properties of the mixture, such as its solubility, viscosity, and polarity, thereby affecting its application. This compound is primarily used as a sequestrant, antioxidant, and plasticizer. In pharmaceutical formulations, it can act as a solvent or a stabilizer. A thorough understanding of its chemical nature is paramount for its effective application and for ensuring product quality and stability.

Molecular Structure and Chemical Formula

The fundamental structure of this compound is based on the citric acid backbone, a tricarboxylic acid. The esterification process replaces the hydrogen atom of the carboxylic acid groups with an isopropyl group (-CH(CH₃)₂).

Monothis compound: One of the three carboxylic acid groups is esterified. There are two possible isomers depending on which carboxylic acid group is esterified. The chemical formula is C₉H₁₄O₇.

Dithis compound: Two of the three carboxylic acid groups are esterified. This also results in isomeric forms. The chemical formula is C₁₂H₂₀O₇.

Trithis compound: All three carboxylic acid groups are esterified. The chemical formula is C₁₅H₂₆O₇.

The molecular structures of the three main components of this compound are depicted below.

Navigating the Labyrinth: A Technical Guide to the Toxicology and Safety of Isopropyl Citrate in Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available toxicology and safety data for isopropyl citrate, a compound utilized in various laboratory and developmental settings. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering a consolidated view of its safety profile. While this compound is generally recognized as safe for its intended uses in food and cosmetics, a thorough understanding of its toxicological profile is paramount for ensuring occupational safety and interpreting research outcomes in a laboratory context.

Executive Summary

This compound, the ester of isopropyl alcohol and citric acid, has a history of safe use as a sequestrant and antioxidant in food and as a plasticizer in cosmetics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have granted it Generally Recognized as Safe (GRAS) status for direct food addition. The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that it is safe as used in cosmetic formulations. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0-14 mg/kg of body weight for an this compound mixture.[1][2]

Despite these endorsements for consumer products, detailed, publicly available toxicological studies focusing on laboratory and occupational exposure scenarios are limited. Much of the available data comes from reviews that summarize proprietary studies, often without detailing the experimental protocols. This guide synthesizes the available quantitative data, outlines general experimental methodologies for key toxicological endpoints, and provides a framework for safety assessment in a laboratory setting.

Toxicological Data Summary

The following tables present a summary of the available quantitative toxicological data for this compound and its related mixtures. It is important to note the scarcity of data for certain endpoints.

| Table 1: Acute Toxicity Data for this compound | |

| Endpoint | Value |

| Oral LD50 (Dog) | 2250 mg/kg[3] |

| Dermal LD50 | No data available |

| Inhalation LC50 | No data available |

| Table 2: Chronic Toxicity and Other Endpoints | |

| Study Type | Findings |

| 2-Year Chronic Oral Toxicity (Rat) | No signs of toxicity observed at dietary concentrations up to 2.8% of an this compound ester mixture (corresponding to 1.06% this compound).[4] |

| 6-Week Dietary Study (Rabbit) | No signs of toxicity observed with feed containing up to 22.5% of an this compound ester mixture.[4] |

| 6-Week Gavage Study (Rabbit) | No signs of toxicity observed at doses up to 9.2% of an this compound ester mixture.[4] |

| Genotoxicity | No data available for this compound. Isopropanol, a component, has not shown mutagenic potential in various assays.[5] |

| Carcinogenicity | No long-term carcinogenicity studies specifically on this compound were identified. The 2-year rat study showed no test-article-related microscopic changes.[4] |

| Reproductive and Developmental Toxicity | No data available for this compound. |

| Skin Irritation/Sensitization | Generally considered to have low potential for skin irritation. |

| Eye Irritation | No specific data available for this compound. Related compounds like triethyl and tributyl citrate have shown anesthetic effects in rabbit eyes.[4] |

Key Experimental Protocols

While specific, detailed protocols for the studies on this compound are not publicly available, this section outlines the standard methodologies for the key toxicological assessments mentioned in the literature. These descriptions are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Chronic Oral Toxicity Study (Based on OECD TG 452)

A 2-year chronic oral toxicity study is designed to evaluate the cumulative toxic effects of a substance over a significant portion of an animal's lifespan.

1. Test System:

-

Species: Typically, Wistar or Sprague-Dawley rats are used.

-

Group Size: A minimum of 20 males and 20 females per dose group.

-

Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles.

2. Administration of the Test Substance:

-

Route: The substance is administered in the diet, drinking water, or by gavage. For the cited this compound study, it was administered in the diet.[4]

-

Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. The highest dose should induce some toxicity but not mortality.

3. Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

-

Hematology and Clinical Biochemistry: Blood samples are collected at 6, 12, 18, and 24 months for analysis of key parameters.

-

Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

Dermal Sensitization: Local Lymph Node Assay (LLNA) (Based on OECD TG 429)

The LLNA is the preferred method for identifying skin sensitizers. It measures the proliferation of lymphocytes in the draining lymph nodes of the application site.

1. Test System:

-

Species: CBA/J or CBA/Ca mice are typically used.

-

Group Size: A minimum of 4 animals per dose group.

2. Administration of the Test Substance:

-

Application: The test substance is applied topically to the dorsum of each ear for three consecutive days.

-

Dose Levels: At least three concentrations of the test substance in a suitable vehicle, plus a vehicle-only control group.

3. Measurement of Lymphocyte Proliferation:

-

Procedure: Five days after the first application, a radioactive marker (e.g., ³H-methyl thymidine) is injected intravenously.

-

Endpoint: Several hours after the injection, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of the radioactive marker is measured, and a Stimulation Index (SI) is calculated. An SI of 3 or greater is indicative of a sensitizing potential.

Visualizing Safety Assessment and Experimental Workflow

Due to the lack of specific data on the molecular interactions of this compound, a signaling pathway diagram cannot be constructed. However, the following diagrams illustrate the logical flow of a toxicological safety assessment and a typical experimental workflow for an in-vivo study.

Conclusions and Recommendations for Laboratory Use

The available data suggests that this compound has a low order of acute and chronic toxicity. It is not considered to be a significant skin irritant or sensitizer. However, the lack of publicly available, detailed studies on genotoxicity, reproductive toxicity, and eye irritation specific to this compound necessitates a cautious approach in a laboratory setting where exposure levels may be higher or of a different nature than in consumer use.

Recommendations for Safe Handling in Laboratories:

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, nitrile gloves, and a lab coat, should be worn when handling this compound.

-

Ventilation: Work should be conducted in a well-ventilated area or a chemical fume hood, especially when heating the substance or creating aerosols.

-

Spill Management: In case of a spill, absorb the material with an inert substance and dispose of it according to institutional guidelines.

-

First Aid: In case of skin contact, wash the area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]

This guide underscores the importance of a thorough safety assessment for all laboratory chemicals, even those with a history of safe use in other applications. Researchers and drug development professionals are encouraged to use this information as a starting point and to consult their institution's safety office for specific guidance.

References

- 1. This compound | C10H18O7 | CID 61986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO | JECFA [apps.who.int]

- 3. RTECS NUMBER-GE7700000-Chemical Toxicity Database [drugfuture.com]

- 4. cir-safety.org [cir-safety.org]

- 5. In vitro and in vivo assays of isopropanol for mutagenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Isopropyl Citrate as a Plasticizer in Polymer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl citrate, an ester of citric acid and isopropanol, is emerging as a noteworthy plasticizer in polymer research, particularly as a potential bio-based and non-toxic alternative to traditional phthalate plasticizers.[1][2] As part of the broader family of citrate esters, it offers the advantages of low toxicity, good biodegradability, and compatibility with a range of polymers, including polyvinyl chloride (PVC), polylactic acid (PLA), and polymethyl methacrylate (PMMA).[3][4] this compound is often commercially available as a mixture of mono-, di-, and triisopropyl esters of citric acid.[2][5]

This technical guide provides a comprehensive overview of this compound's role as a plasticizer, detailing its synthesis, effects on polymer properties, and the experimental protocols for its evaluation. While extensive quantitative data specifically for this compound is limited in publicly available literature, this guide will leverage data from closely related citrate esters to illustrate its potential performance and provide researchers with the necessary methodologies to conduct their own investigations.

Chemical Structure and Synthesis

This compound is synthesized via the esterification of citric acid with isopropanol. The reaction can yield a mixture of mono-, di-, and tri-substituted esters, with the tri-ester, trithis compound, being the fully esterified product.

2.1 Synthesis of Trithis compound

A plausible laboratory-scale synthesis of trithis compound involves the direct esterification of citric acid with isopropanol using an acid catalyst. The following diagram illustrates the general chemical synthesis pathway.

Effects on Polymer Properties

The incorporation of this compound as a plasticizer is expected to modify the mechanical and thermal properties of polymers in a manner similar to other citrate esters. These changes are primarily due to the insertion of the plasticizer molecules between polymer chains, which reduces intermolecular forces and increases chain mobility.

3.1 Mechanical Properties

The addition of a plasticizer typically leads to a decrease in tensile strength and an increase in elongation at break, signifying a transition from a rigid to a more flexible material.

Table 1: Hypothetical Effect of this compound on the Mechanical Properties of PVC

| Plasticizer Concentration (phr) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 50.0 | 5.0 |

| 10 | 42.5 | 50.0 |

| 20 | 35.0 | 150.0 |

| 30 | 28.0 | 250.0 |

| 40 | 22.0 | 350.0 |

| Note: This table presents hypothetical data based on the expected performance of a citrate plasticizer in PVC. Actual values would need to be determined experimentally. |

3.2 Thermal Properties

A key indicator of plasticizer efficiency is the reduction in the glass transition temperature (Tg) of the polymer. A lower Tg signifies a wider temperature range in which the polymer exhibits flexibility.

Table 2: Hypothetical Effect of this compound on the Glass Transition Temperature (Tg) of PLA

| Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |

| 0 | 60 |

| 5 | 52 |

| 10 | 45 |

| 15 | 38 |

| 20 | 30 |

| Note: This table presents hypothetical data based on the expected performance of a citrate plasticizer in PLA. Actual values would need to be determined experimentally. |

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of polymers plasticized with this compound.

4.1 Preparation of Plasticized Polymer Samples (Melt Blending)

This protocol describes the incorporation of this compound into a polymer matrix using a laboratory-scale melt blender.

Methodology:

-

Material Preparation: Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any residual moisture. Accurately weigh the required amounts of the dried polymer and this compound for the desired plasticizer concentration (phr - parts per hundred of resin).

-

Melt Blending:

-

Preheat the internal mixer (e.g., Brabender or a similar laboratory-scale mixer) to a temperature above the polymer's melting point.

-

Add the dried polymer to the preheated mixer and allow it to melt and flux.

-

Once the polymer is molten, gradually add the pre-weighed this compound to the mixing chamber.

-

Mix the polymer and plasticizer at a set speed (e.g., 60 rpm) for a specified time (e.g., 5-10 minutes) to ensure homogeneous distribution.

-

-

Sample Processing:

-

Remove the plasticized polymer from the mixer.

-

Compression mold the molten blend into sheets of a desired thickness using a hydraulic press at a set temperature and pressure.

-

Allow the molded sheets to cool to room temperature under pressure.

-

Cut the cooled sheets into standardized test specimens (e.g., dumbbell shape for tensile testing) using a die cutter.

-

4.2 Tensile Testing

This protocol outlines the procedure for determining the tensile properties of the plasticized polymer films according to ASTM D882.

Methodology:

-

Specimen Conditioning: Condition the prepared test specimens at a standard laboratory atmosphere (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

-

Dimensional Measurement: Accurately measure the thickness and width of the gauge section of each specimen at several points and record the average values.

-

Testing:

-

Mount the conditioned specimen in the grips of a universal testing machine.

-

Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fails.

-

Record the load and elongation data throughout the test.

-

-

Data Analysis: From the resulting stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.

4.3 Determination of Glass Transition Temperature (Tg) by DSC

This protocol describes the use of Differential Scanning Calorimetry (DSC) to measure the Tg of the plasticized polymer.

Methodology:

-

Sample Preparation: Accurately weigh a small sample (5-10 mg) of the plasticized polymer and seal it in an aluminum DSC pan.

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Perform an initial heating scan to a temperature above the polymer's melting point to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the expected Tg.

-

Perform a second heating scan at a controlled rate (e.g., 10 °C/min) through the glass transition region.

-

-

Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

4.4 Plasticizer Migration Testing

This protocol provides a general method for quantifying the migration of this compound from the polymer matrix into a simulant.

Methodology:

-

Sample Preparation: Cut a piece of the plasticized polymer film of known surface area.

-

Initial Measurement: Accurately weigh the film sample (W_initial).

-

Migration Test:

-

Immerse the film in a food simulant (e.g., ethanol/water mixture, olive oil) in a sealed container.

-

Incubate the container at a specific temperature for a defined period.

-

-

Final Measurement:

-

Remove the film from the simulant, gently wipe the surface, and dry it in a vacuum oven until a constant weight is achieved (W_final).

-

-

Calculation: Calculate the percentage of plasticizer migration as the percentage of weight loss of the film.

Conclusion

This compound holds promise as a bio-based and non-toxic plasticizer for a variety of polymers. While specific quantitative data on its performance is still emerging, the established effects of other citrate esters provide a strong indication of its potential to enhance polymer flexibility and lower processing temperatures. The experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate the efficacy of this compound and other novel plasticizers, thereby contributing to the development of safer and more sustainable polymer formulations. Further research is encouraged to generate a comprehensive dataset on the performance of this compound in different polymer systems.

References

Unlocking Stability: A Technical Guide to Isopropyl Citrate as a Sequestrant

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the functional uses of isopropyl citrate as a sequestrant. This compound, a mixture of the mono-, di-, and triisopropyl esters of citric acid, serves as a highly effective chelating agent in various industrial applications, including food, cosmetics, and pharmaceuticals. By sequestering metal ions that catalyze degradative oxidative reactions, this compound plays a crucial role in preserving product quality, extending shelf life, and ensuring the stability of active ingredients. This document details the chemical properties and mechanism of action of this compound, summarizes its key applications, presents a framework for quantitative analysis of its efficacy, outlines detailed experimental protocols for its evaluation, and provides visualizations of its functional pathways.

Introduction to this compound

This compound is synthesized by the esterification of citric acid with isopropanol.[1] This process yields a mixture of mono-, di-, and triisopropyl esters of citric acid, creating a viscous, colorless to pale yellow liquid.[2] The esterification process enhances the solubility of the citrate molecule in non-aqueous systems, such as fats and oils, where the parent citric acid has limited solubility.[1] This property is critical for its function as a sequestrant in lipid-based formulations.

From a regulatory perspective, this compound is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a direct human food ingredient under specific conditions.[3] It is primarily used as an antioxidant, sequestrant, and solvent in fats, oils, and nonalcoholic beverages.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H14O7 (for monothis compound) | [1] |

| Molecular Weight | 234.203 g/mol (for monothis compound) | [1] |

| Appearance | Viscous, colorless to pale yellow liquid/syrup | [1][2] |

| Solubility | Soluble in organic solvents, limited solubility in water | [2] |

| Boiling Point | 390.3°C at 760 mmHg | [1] |

| Flash Point | 204°C | [1] |

Mechanism of Action as a Sequestrant

The primary function of this compound as a sequestrant lies in its ability to chelate metal ions. Transition metals, such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺), are often present as impurities in raw materials and can act as catalysts in oxidative degradation pathways.[4] These metal ions can initiate and propagate free radical chain reactions, leading to rancidity in fats and oils, degradation of active pharmaceutical ingredients (APIs), and instability in cosmetic formulations.[5][6]

This compound, through the carboxyl and hydroxyl groups of its citrate moiety, forms stable complexes with these metal ions.[7] This chelation process effectively deactivates the catalytic activity of the metal ions, thereby inhibiting the initiation of oxidative reactions.[1]

Below is a diagram illustrating the general mechanism of metal-catalyzed lipid oxidation and its inhibition by a chelating agent like this compound.

The following diagram illustrates the proposed chelation of a metal ion by the citrate moiety of this compound.

Applications of this compound as a Sequestrant

The efficacy of this compound as a sequestrant has led to its use in a variety of applications:

-

Food Industry: In fats and oils, this compound prevents oxidative rancidity, thereby extending the shelf life and maintaining the sensory qualities of the products.[1] It is also used in non-alcoholic beverages to stabilize flavors and prevent discoloration caused by metal ions.[3]

-

Cosmetics and Personal Care: this compound is used in cosmetic formulations to prevent the degradation of active ingredients and maintain product stability.[8] By chelating metal ions, it helps to preserve the color, fragrance, and overall integrity of products such as creams, lotions, and oils.

-

Pharmaceuticals: In pharmaceutical preparations, particularly in parenteral and topical formulations, trace metal ions can catalyze the degradation of APIs.[5] this compound can be employed as an excipient to sequester these metal ions, enhancing the stability and shelf-life of the drug product.[9]

Quantitative Analysis of Sequestrant Efficacy

The effectiveness of a sequestrant is quantified by its ability to form stable complexes with metal ions. The stability constant (log K) is a key parameter used to express the strength of the metal-ligand bond. While specific stability constants for this compound are not widely published, a study has reported the determination of stability constants for (RS)-1-isopropyl citrate with Cu(II), Ca(II), and Zn(II) using potentiometry.

Table 2: Framework for Stability Constants (log K) of this compound-Metal Complexes

| Metal Ion | Stability Constant (log K) | Method | Reference |

| Cu(II) | Data not publicly available | Potentiometry | [10] |

| Ca(II) | Data not publicly available | Potentiometry | [10] |

| Zn(II) | Data not publicly available | Potentiometry | [10] |

| Fe(II)/Fe(III) | Data not publicly available | - | - |

Table 3: Framework for Comparative Efficacy of Sequestrants

| Sequestrant | Concentration | Matrix | Metal Ion | Efficacy (% Inhibition of Oxidation) | Reference |

| This compound | Data not publicly available | Oil | Fe²⁺ | Data not publicly available | - |

| EDTA | Data not publicly available | Oil | Fe²⁺ | Data not publicly available | - |

| Citric Acid | Data not publicly available | Oil | Fe²⁺ | Data not publicly available | - |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the sequestrant functionality of this compound.

Potentiometric Determination of Metal-Ligand Stability Constants

This protocol is adapted from general guidelines for the potentiometric determination of stability constants.[11][12]

Objective: To determine the stability constants of this compound with various metal ions (e.g., Fe²⁺, Cu²⁺).

Materials:

-

This compound

-

Metal salt (e.g., FeCl₂, CuSO₄)

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Inert salt for maintaining constant ionic strength (e.g., 1 M NaCl)

-

High-purity water (deionized and degassed)

-

pH meter with a combination glass electrode

-

Thermostated titration vessel

-

Magnetic stirrer

-

Burette

Procedure:

-

Calibration: Calibrate the pH electrode using standard buffer solutions at the experimental temperature (e.g., 25 °C).

-

Titration of Ligand:

-

Prepare a solution of this compound of known concentration in the presence of the inert salt.

-

Add a known excess of strong acid.

-

Titrate the solution with the standardized strong base, recording the pH after each addition.

-

-

Titration of Metal-Ligand Mixture:

-

Prepare a solution containing the same concentrations of this compound and strong acid as in the ligand titration, but also include the metal salt at a known concentration.

-

Titrate this mixture with the standardized strong base, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added).

-

From the titration data, calculate the formation function (n̄, average number of ligands bound per metal ion) and the free ligand concentration ([L]).

-

Use appropriate software (e.g., Hyperquad) or graphical methods to determine the stepwise and overall stability constants (log K and log β).

-

Spectrophotometric Ferrozine Assay for Iron Chelation

This protocol is based on the well-established ferrozine assay for determining iron chelation capacity.[3][10]

Objective: To quantify the Fe²⁺ chelating activity of this compound.

Materials:

-

This compound

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM)

-

Ferrozine solution (e.g., 5 mM)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Spectrophotometer

-

Microplate reader (optional)

Procedure:

-

Sample Preparation: Prepare a series of dilutions of this compound in the buffer solution.

-

Reaction Mixture:

-

In a microplate well or cuvette, add a specific volume of the this compound sample.

-

Initiate the reaction by adding a specific volume of the FeCl₂ solution.

-

Allow the mixture to incubate for a short period to allow for chelation to occur.

-

-

Color Development:

-

Add a specific volume of the ferrozine solution to the mixture. Ferrozine will react with any unchelated Fe²⁺ to form a colored complex.

-

Mix and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for color development.

-

-

Measurement: Measure the absorbance of the solution at 562 nm.

-

Calculation:

-

A control reaction without any chelating agent is performed to determine the maximum absorbance.

-

The percentage of Fe²⁺ chelation is calculated using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of this compound.

-

Conclusion